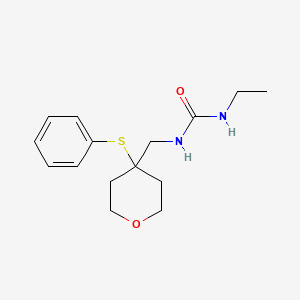

1-ethyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized using a specific method and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Hydrogel Formation and Physical Properties

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator discusses how different anions can influence the physical properties of hydrogels formed by certain urea compounds. This study reveals that the elasticity and morphology of these gels can be adjusted by the choice of anion, providing a method to fine-tune gel properties for various applications (Lloyd & Steed, 2011).

Antibacterial Applications

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety highlights the potential of certain urea derivatives as antibacterial agents. By synthesizing and testing various compounds, researchers identified several with significant antibacterial activities, pointing towards the development of new treatments for bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Catalysis and Synthesis Efficiency

One-pot Synthesis of Highly Functionalized Pyrano[2,3-c]pyrazole-4,4′-Diacetate and 6-oxo-pyrano[2,3-c]pyrazole Derivatives Catalyzed by Urea demonstrates how urea can act as an efficient catalyst in the synthesis of complex organic molecules. This research outlines a method that offers advantages such as good yield, simplicity, and eco-friendliness, indicating urea's utility in facilitating organic reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Anticancer Activity

1-Aryl-3-(2-chloroethyl) Ureas Synthesis and in Vitro Assay as Potential Anticancer Agents

explores the cytotoxic effects of certain urea derivatives against human adenocarcinoma cells. This study indicates the potential of these compounds in developing new anticancer therapies, with some derivatives showing comparable or superior activity to established treatments (Gaudreault et al., 1988).

Gelation Properties

Gelation of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrozolo(3,4-b)-pyridine-5-carboxylic Acid, Ethyl Ester, Hydrochloride by Aqueous Solutions of Urea☆ discusses the gelation properties of a specific urea derivative in aqueous solutions. The formation of thixotropic, heat-reversible gels and the interaction with proteins suggest applications in drug delivery systems and biomaterials (Kirschbaum & Wadke, 1976).

properties

IUPAC Name |

1-ethyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)20-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSXFZCDJQLOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)

![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)